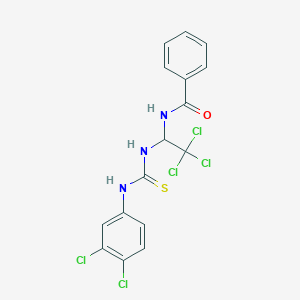![molecular formula C10H10N4O2 B11708203 (4E)-4-[2-(4-Nitrophenyl)hydrazin-1-ylidene]butanenitrile](/img/structure/B11708203.png)
(4E)-4-[2-(4-Nitrophenyl)hydrazin-1-ylidene]butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-[2-(4-Nitrophenyl)hydrazin-1-ylidene]butanenitrile is an organic compound characterized by the presence of a hydrazone functional group and a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(4-Nitrophenyl)hydrazin-1-ylidene]butanenitrile typically involves the condensation of 4-nitrophenylhydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[2-(4-Nitrophenyl)hydrazin-1-ylidene]butanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazone group under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
(4E)-4-[2-(4-Nitrophenyl)hydrazin-1-ylidene]butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (4E)-4-[2-(4-Nitrophenyl)hydrazin-1-ylidene]butanenitrile involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydrazone moiety can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Hydrazones: Compounds with similar hydrazone functional groups.
Nitrophenyl Derivatives: Compounds with nitrophenyl substituents.
Uniqueness
(4E)-4-[2-(4-Nitrophenyl)hydrazin-1-ylidene]butanenitrile is unique due to the combination of its hydrazone and nitrophenyl functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10N4O2 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
(4E)-4-[(4-nitrophenyl)hydrazinylidene]butanenitrile |
InChI |
InChI=1S/C10H10N4O2/c11-7-1-2-8-12-13-9-3-5-10(6-4-9)14(15)16/h3-6,8,13H,1-2H2/b12-8+ |
InChI Key |
KHCCCBRWMGFACN-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/CCC#N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NN=CCCC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



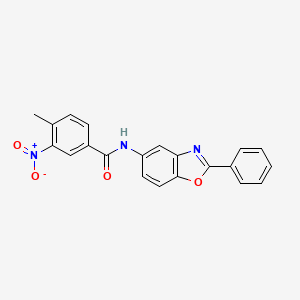

![N'-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide](/img/structure/B11708136.png)
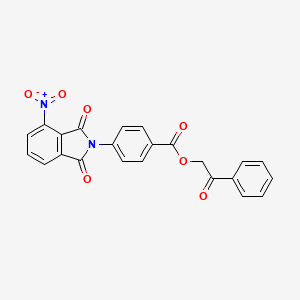
![2-[(3-bromo-4-hydroxy-5-methylphenyl)[(1E)-3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzene-1-sulfonate](/img/structure/B11708151.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11708153.png)
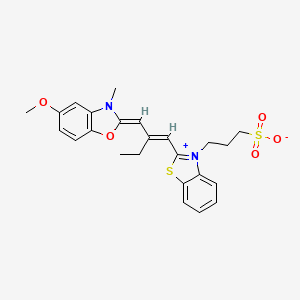
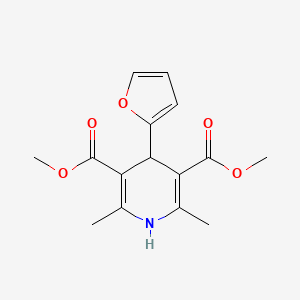

![2-{(2E)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11708192.png)
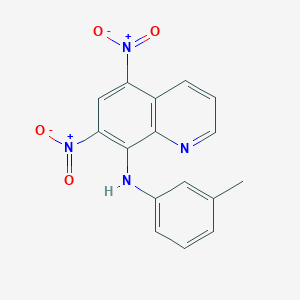
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11708198.png)
